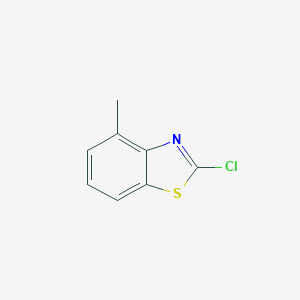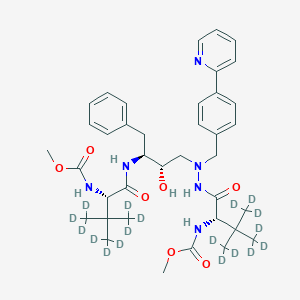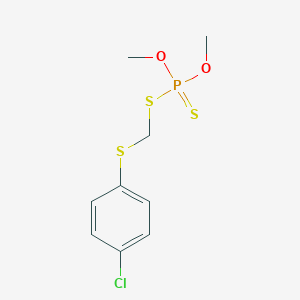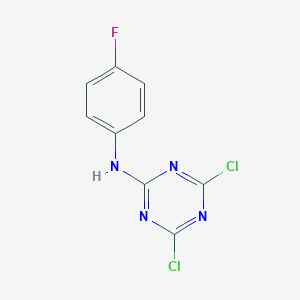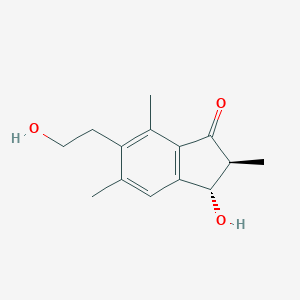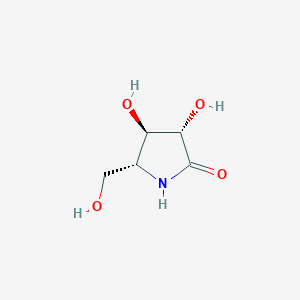
(3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one, also known as DHP, is a naturally occurring compound found in various foods such as soybeans, potatoes, and green tea. It has gained attention in recent years due to its potential therapeutic applications in various fields of research.
Mecanismo De Acción
The mechanism of action of (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and glucose homeostasis. (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one has also been shown to inhibit the mTOR pathway, which is involved in cell growth and proliferation. Additionally, (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one has been shown to modulate the expression of various genes involved in apoptosis, inflammation, and oxidative stress.
Efectos Bioquímicos Y Fisiológicos
(3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer effects. (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one has been shown to scavenge free radicals and reduce oxidative stress, which can contribute to the development of various diseases. (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one has also been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines and enzymes. Additionally, (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one has been shown to induce apoptosis and cell cycle arrest in cancer cells, which can inhibit tumor growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one is also relatively easy to synthesize and has been shown to have low toxicity in animal studies. However, one of the limitations of using (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one research, including the development of novel synthesis methods, the investigation of its potential therapeutic applications in other fields of research, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration of (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one in vivo and to investigate its potential side effects. Overall, (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one has shown promising potential as a therapeutic agent in various fields of research, and further studies are needed to fully explore its potential.
Métodos De Síntesis
(3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one can be synthesized through various methods, including the enzymatic conversion of L-aspartic acid, chemical synthesis, and microbial fermentation. The enzymatic conversion of L-aspartic acid is the most commonly used method for (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one production, and it involves the use of L-aspartate oxidase, which converts L-aspartic acid to iminoaspartate. Iminoaspartate is then hydrolyzed to (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one by the action of iminoaspartate hydrolase.
Aplicaciones Científicas De Investigación
(3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one has been studied for its potential therapeutic applications in various fields of research, including cancer, neurodegenerative diseases, and diabetes. In cancer research, (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative disease research, (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In diabetes research, (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one has been shown to improve glucose metabolism and insulin sensitivity.
Propiedades
Número CAS |
139877-36-4 |
|---|---|
Nombre del producto |
(3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one |
Fórmula molecular |
C5H9NO4 |
Peso molecular |
147.13 g/mol |
Nombre IUPAC |
(3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C5H9NO4/c7-1-2-3(8)4(9)5(10)6-2/h2-4,7-9H,1H2,(H,6,10)/t2-,3-,4+/m1/s1 |
Clave InChI |
FGEPCGBJOAXDQD-JJYYJPOSSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H](C(=O)N1)O)O)O |
SMILES |
C(C1C(C(C(=O)N1)O)O)O |
SMILES canónico |
C(C1C(C(C(=O)N1)O)O)O |
Sinónimos |
2-Pyrrolidinone, 3,4-dihydroxy-5-(hydroxymethyl)-, (3S,4R,5R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





